molecular formula C27H23ClN2O6S B11629942 methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[2-(3-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11629942
M. Wt: 539.0 g/mol
InChI Key: QHEJLUQYWPKELD-LSDHQDQOSA-N
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Description

METHYL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction might yield a more saturated compound .

Scientific Research Applications

METHYL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of METHYL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity . The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets METHYL 2-[2-(3-CHLOROPHENYL)-4-HYDROXY-3-[3-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-5-OXO-2,5-DIHYDRO-1H-PYRROL-1-YL]-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE apart is its unique combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C27H23ClN2O6S

Molecular Weight

539.0 g/mol

IUPAC Name

methyl 2-[(3E)-2-(3-chlorophenyl)-3-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C27H23ClN2O6S/c1-5-11-36-19-10-9-17(12-14(19)2)22(31)20-21(16-7-6-8-18(28)13-16)30(25(33)23(20)32)27-29-15(3)24(37-27)26(34)35-4/h5-10,12-13,21,31H,1,11H2,2-4H3/b22-20+

InChI Key

QHEJLUQYWPKELD-LSDHQDQOSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=CC=C4)Cl)O)OCC=C

Origin of Product

United States

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